molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

Phenyl benzoate

Cat. No.: B166620
CAS No.: 93-99-2
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
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Description

Phenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol with benzoic acid. This compound is known for its crystalline structure and is often used in various chemical applications due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

Phenyl benzoate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It’s known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl benzoate can be synthesized through the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Phenyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Fries Rearrangement: Aluminum chloride as a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

    Hydrolysis: Phenol and benzoic acid.

    Fries Rearrangement: Hydroxybenzophenone.

    Reduction: Benzyl alcohol and phenol.

Scientific Research Applications

Phenyl benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Benzyl benzoate

Properties

IUPAC Name

phenyl benzoate
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InChI

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCJSHPDYVMKCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID0048210
Record name Phenyl benzoate
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Molecular Weight

198.22 g/mol
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Physical Description

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Phenyl benzoate
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CAS No.

93-99-2
Record name Phenyl benzoate
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Record name Diphenylcarboxylate
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Record name PHENYL BENZOATE
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Record name Benzoic acid, phenyl ester
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Record name Phenyl benzoate
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Record name Phenyl benzoate
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Record name PHENYL BENZOATE
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Synthesis routes and methods I

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that neither tetraphenylphosphonium chloride nor chloroform was employed. The results are also set forth in Table 12.
Name
phenyl phenylglyoxylate
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Synthesis routes and methods II

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that the organic phosphorus compound set forth in Table 12 was employed and the amount of chloroform was changed as set forth in Table 12. The results are also set forth in Table 12.
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phenyl phenylglyoxylate
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Synthesis routes and methods III

Procedure details

Phenyl Mercuric Acetate, Benzoate, Borate, Bromide or Chloride
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Phenyl benzoate was synthesized using the same method as in Example 9. Next, into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl benzoate 30 g (151 mmole), dimethyl carbonate 6.82 g (75.7 mmole) and titanium tetraphenoxide 0.02 g (0.045 mmole). After replacing the air with nitrogen, the autoclave was sealed and the contents were reacted for two hours at 200° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 15%, and the yield of diphenyl carbonate was 4%. Furthermore, at the same time, methyl benzoate was produced as a by-product with a yield of 19% (the yield is given in terms of phenyl benzoate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Phenyl benzoate?

A1: this compound has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. [] [https://www.semanticscholar.org/paper/84a17f1dc32f87db51b47bbfeba4a7f16d3a449c]

Q2: What is the typical dihedral angle observed between the phenyl and benzoyl rings in this compound?

A2: The dihedral angle between the phenyl and benzoyl rings in this compound is typically around 55.7°. This angle can vary slightly depending on the presence and position of substituents on the aromatic rings. [] [https://www.semanticscholar.org/paper/987d18ae4591235b41ab5a1d52f9e4d09e0f979e], [] [https://www.semanticscholar.org/paper/085a990380e3cad76443622d6290da993132f090]

Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of this compound derivatives in nucleophilic substitution reactions?

A3: Electron-donating groups generally decrease the reactivity of this compound derivatives towards nucleophiles, while electron-withdrawing groups increase their reactivity. This effect is due to the influence of the substituents on the electron density of the carbonyl carbon, which is the electrophilic center in nucleophilic attack. [] [https://www.semanticscholar.org/paper/0e4ff81316fc1d780800dda779b300de5d3df176]

Q4: What are the potential advantages of using microreactors for the synthesis of this compound?

A4: Microreactors offer several advantages for chemical synthesis, including enhanced mass transfer rates and improved control over reaction parameters. This can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch reactors. [] [https://www.semanticscholar.org/paper/15d36b516187a7c982726bdb682e91ecfe057b0c]

Q5: Can zeolites be used as catalysts for reactions involving this compound?

A5: Yes, zeolites have been investigated as catalysts for reactions involving this compound, such as the benzoylation of phenol. The specific activity and selectivity of the zeolite catalyst can be influenced by factors such as the type of zeolite, pore size, and acidity. [] [https://www.semanticscholar.org/paper/4ef26c8197150d3326e920c867912e0928608434]

Q6: What is the role of aluminum chloride in the Fries rearrangement of this compound?

A6: Aluminum chloride acts as a Lewis acid catalyst in the Fries rearrangement of this compound. It coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular migration of the phenyl group. [] [https://www.semanticscholar.org/paper/4889ef4e7ce7ae04b239319435b1a066935ca36e]

Q7: Have computational chemistry methods been applied to study the properties and reactivity of this compound and its derivatives?

A7: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate various aspects of this compound and its derivatives. These studies provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of these compounds. [] [https://www.semanticscholar.org/paper/b6834ffa50f6232f267b1aa27d6c62709880e42c]

Q8: How does the position of a halogen substituent on the phenyl ring affect the conformational preferences of halogenated Phenyl benzoates?

A8: The position of a halogen substituent can significantly impact the conformational preferences of halogenated Phenyl benzoates. For example, an F atom at the ortho position (C2) has a lesser effect on the molecular arrangement and conformation compared to an F atom at the para position (C4). [] [https://www.semanticscholar.org/paper/fb63902f45d41a06ac94efef3619ea0ff1512cb1]

Q9: How does the nature of the alkyl or alkoxy substituent affect the mesomorphic properties of this compound derivatives?

A9: The length and branching of the alkyl or alkoxy substituent can significantly influence the mesomorphic behavior of this compound derivatives. Longer alkyl chains generally favor liquid crystal formation, while branching can disrupt the molecular ordering and hinder mesophase formation. [] [https://www.semanticscholar.org/paper/0118127737016eca14cdcf027d911464b4a8c509]

Q10: What spectroscopic techniques are commonly employed for characterizing this compound?

A10: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to characterize this compound and its derivatives. These techniques provide valuable information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively. [] [https://www.semanticscholar.org/paper/2d6bb14ed0e06aaa088e7666d79bbbb979a18cb5], [] [https://www.semanticscholar.org/paper/3a696ae4e4b8b79c19db4415e291c1c2852fc6d8]

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